Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride, with the chemical formula and a molecular weight of approximately 256.73 g/mol, is a compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound is classified as a carbamate derivative, characterized by the presence of a benzyl group and an azetidine ring, which contribute to its unique properties and biological activities.
The compound is cataloged under the CAS number 1951441-46-5 and is available from various chemical suppliers. It is primarily classified as a carbamate, which is a functional group derived from carbamic acid. Carbamates are commonly used in pharmaceuticals due to their ability to modulate biological activity by interacting with various enzymes and receptors .
The synthesis of benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride typically involves several key steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, can vary based on the desired yield and purity .
The molecular structure of benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride features:
The structural representation can be summarized using its SMILES notation: CC1(NC(=O)OCC2=CC=CC=C2)CNC1.[H]Cl .
Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride can participate in various chemical reactions typical of carbamates, including:
Relevant data on physical properties can vary based on purity and specific synthesis methods employed .
Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride has potential applications in:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: